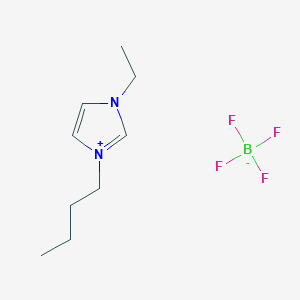

1-Butyl-3-ethylimidazolium tetrafluoroborate; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

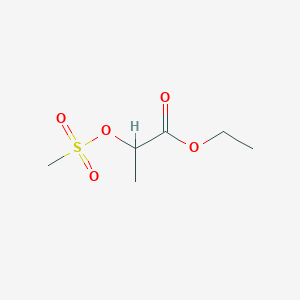

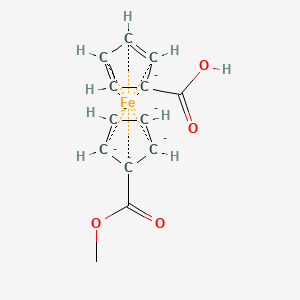

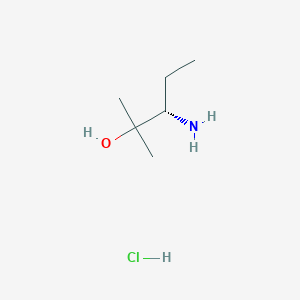

Molecular Structure Analysis

The molecular formula of 1-Butyl-3-ethylimidazolium tetrafluoroborate is C8H15BF4N2 . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

1-Butyl-3-methylimidazolium tetrafluoroborate has been used in various reactions such as hydrogenations . It is also used in Suzuki cross-coupling .Physical And Chemical Properties Analysis

1-Butyl-3-methylimidazolium tetrafluoroborate has a density of 1.21 g/mL at 20 °C . It is miscible with acetone, acetonitrile, ethyl acetate, isopropyl alcohol, and methylene chloride. It is immiscible with hexane, toluene, and water .Scientific Research Applications

1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% has been used in a variety of scientific research applications. One of the most prominent applications is in electrochemistry, where 1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% has been used as a solvent for electrolytes. It has also been used as a catalyst in organic synthesis reactions, due to its ability to increase reaction rates and yields. In addition, 1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% has been used in biochemistry, as a solvent for enzymes and proteins, and in the study of drug-receptor interactions.

Mechanism of Action

Target of Action

1-Butyl-3-ethylimidazolium tetrafluoroborate, also known as [BMIM]BF4, is an ionic liquid . It is often used as an extractant for the removal of dibenzothiophene (dbs) from liquid fuels via extractive desulfurization .

Mode of Action

It is believed that the cationic part of the molecule interacts with the anionic part of the molecule, forming ion pairs. This interaction may facilitate the extraction of DBS from liquid fuels .

Biochemical Pathways

It is known that this compound can be used as a solvent for the synthesis of zinc sulfide (zns) nanoparticles in the absence of stabilizing agents or capping agents .

Pharmacokinetics

As an ionic liquid, it is expected to have low volatility and high stability .

Result of Action

It has been observed that this compound can cause apparent effects on chlorosis and inhibition of photosynthetic capacity in arabidopsis thaliana .

Action Environment

The action, efficacy, and stability of 1-Butyl-3-ethylimidazolium tetrafluoroborate can be influenced by environmental factors. For instance, the role of air and nitrogen atmospheres on the thermal effect of [Bmim]BF4 has been shown to be opposite . Nitrogen suppresses the thermal effect of [Bmim]BF4, while air atmosphere has a great negative influence on thermal hazards of [Bmim]BF4 .

Advantages and Limitations for Lab Experiments

The main advantage of 1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% for laboratory experiments is its unique properties, such as its non-volatility and high solubility in organic solvents. This makes it an ideal solvent for a variety of applications, such as electrochemistry and organic synthesis. However, 1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% also has some limitations. For example, it is not a very good solvent for water-soluble substances, and can be toxic to certain organisms.

Future Directions

The potential applications of 1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% are vast, and there are many possible future directions for research. For example, further research could be conducted to explore the potential use of 1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% in drug delivery systems, as well as its potential applications in the production of biofuels. In addition, further research could be conducted to explore the potential use of 1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% in the development of new materials, such as polymers and composites. Finally, further research could be conducted to explore the potential use of 1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% in the development of new catalysts and catalytic processes.

Synthesis Methods

1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% can be synthesized through a three-step process. The first step involves reacting 1-butyl-3-methylimidazole with anhydrous hydrogen fluoride in anhydrous acetonitrile at room temperature. This reaction yields 1-butyl-3-ethylimidazole. The second step involves reacting 1-butyl-3-ethylimidazole with hydrogen fluoride in anhydrous acetonitrile at room temperature. This reaction yields 1-butyl-3-ethylimidazolium tetrafluoroborate. The third and final step involves distilling the product to obtain pure 1-Butyl-3-ethylimidazolium tetrafluoroborate; 98%.

Safety and Hazards

properties

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUFJPHVWZWGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)